Cas no 813-76-3 (Phosphinic acid,P,P-diethyl-)

Phosphinic acid,P,P-diethyl- structure
Phosphinic acid,P,P-diethyl- structure
Product name:Phosphinic acid,P,P-diethyl-
CAS No:813-76-3
MF:C4H11O2P
MW:122.102702379227
CID:729549
PubChem ID:4186629

Phosphinic acid,P,P-diethyl- Chemical and Physical Properties

Names and Identifiers

    • Phosphinic acid,P,P-diethyl-
    • DIETHYLPHOSPHINIC ACID
    • Diaethylphosphinigsaeure
    • Diaethyl-phosphinsaeure
    • diethylphosphine oxide
    • diethyl-phosphinic acid
    • diethylphosphinous acid
    • Phosphinic acid,P,P-diethyl
    • P,P-Diethylphosphinic acid (ACI)
    • Phosphinic acid, diethyl- (6CI, 7CI, 8CI, 9CI)
    • Exolit EP 150
    • AKOS006275551
    • DIETHYLPHOSPHINICACID
    • diethyl phosphinic acid
    • 813-76-3
    • SCHEMBL191734
    • F71351
    • KTLIMPGQZDZPSB-UHFFFAOYSA-N
    • DTXSID20400487
    • C4H11O2P
    • Inchi: 1S/C4H11O2P/c1-3-7(5,6)4-2/h3-4H2,1-2H3,(H,5,6)
    • InChI Key: KTLIMPGQZDZPSB-UHFFFAOYSA-N
    • SMILES: O=P(CC)(CC)O

Computed Properties

  • Exact Mass: 122.05000
  • Monoisotopic Mass: 122.05
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 7
  • Rotatable Bond Count: 2
  • Complexity: 81.7
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.4
  • Topological Polar Surface Area: 37.3A^2

Experimental Properties

  • Density: 1.05
  • Melting Point: 18.5°C
  • Boiling Point: 320°C
  • Flash Point: 135.5°C
  • Refractive Index: 1.413
  • PSA: 47.11000
  • LogP: 1.29660

Phosphinic acid,P,P-diethyl- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Aaron
AR005AF2-100g
Phosphinic acid,P,P-diethyl-
813-76-3 97%
100g
$142.00 2025-02-13
Crysdot LLC
CD61000214-5g
Diethylphosphinic acid
813-76-3 97%
5g
$1350 2024-07-18
Ambeed
A242057-25g
Diethylphosphinic acid
813-76-3 97%
25g
$47.0 2025-03-16
Aaron
AR005AF2-500g
Phosphinic acid,P,P-diethyl-
813-76-3 97%
500g
$495.00 2025-02-13
eNovation Chemicals LLC
Y1257059-5g
Phosphinic acid,P,P-diethyl-
813-76-3 97%
5g
$60 2024-06-07
eNovation Chemicals LLC
Y1257059-100g
Phosphinic acid,P,P-diethyl-
813-76-3 97%
100g
$185 2025-02-21
eNovation Chemicals LLC
Y1257059-25g
Phosphinic acid,P,P-diethyl-
813-76-3 97%
25g
$90 2025-02-21
Crysdot LLC
CD61000214-1g
Diethylphosphinic acid
813-76-3 97%
1g
$450 2024-07-18
eNovation Chemicals LLC
Y1257059-500g
Phosphinic acid,P,P-diethyl-
813-76-3 97%
500g
$490 2025-02-24
eNovation Chemicals LLC
Y1257059-5g
Phosphinic acid,P,P-diethyl-
813-76-3 97%
5g
$60 2025-02-24

Phosphinic acid,P,P-diethyl- Production Method

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Hexamethyldisilazane ,  Ammonium phosphinate Solvents: Dichloromethane
Reference
Synthesis of alkylphosphinic acids from silyl phosphonites and alkyl halides
Boyd, E. Andrew; et al, Tetrahedron Letters, 1994, 35(24), 4223-6

Synthetic Circuit 2

Reaction Conditions
1.1 14.5 h, 180 °C
Reference
Reaction of methyl esters of P(IV) acids with polychlorinated hydrocarbons
Gazizov, M. B.; et al, Russian Journal of General Chemistry (Translation of Zhurnal Obshchei Khimii), 2004, 74(8), 1295-1296

Synthetic Circuit 3

Reaction Conditions
Reference
Product class 14: dialkylphosphinic acids and derivatives
Drabowicz, J.; et al, Science of Synthesis, 2009, 42, 633-678

Synthetic Circuit 4

Reaction Conditions
1.1 10 h, 150 °C
Reference
Reaction of methyl esters of P(IV) acids with polychlorinated hydrocarbons
Gazizov, M. B.; et al, Russian Journal of General Chemistry (Translation of Zhurnal Obshchei Khimii), 2004, 74(8), 1295-1296

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Mercuric oxide Solvents: Benzene
Reference
Organophosphorus compounds. V. Dialkylphosphinic acids, dialkylphosphinic acid anhydrides, and their thio derivatives
Strolenberg, Karel; et al, Chemische Berichte, 1962, 95, 1703-10

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Iodine ,  Phosphorus
1.2 Reagents: Water
Reference
Alkylation of phosphorus iodides. IV. Reactions of alkyl iodides with phosphorus and iodine mixtures
Kudryavtseva, L. I., Zhurnal Obshchei Khimii, 1990, 60(1), 74-9

Synthetic Circuit 7

Reaction Conditions
Reference
Product class 14: dialkylphosphinic acids and derivatives
Drabowicz, J.; et al, Science of Synthesis, 2009, 42, 633-678

Synthetic Circuit 8

Reaction Conditions
Reference
Product class 14: dialkylphosphinic acids and derivatives
Drabowicz, J.; et al, Science of Synthesis, 2009, 42, 633-678

Synthetic Circuit 9

Reaction Conditions
Reference
Product class 14: dialkylphosphinic acids and derivatives
Drabowicz, J.; et al, Science of Synthesis, 2009, 42, 633-678

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Hydrochloric acid ,  Hydrogen peroxide ,  Silver oxide (Ag2O)
Reference
Photochemical rearrangement of dialkylphosphinic azides in methanol and other protic solvents
Harger, Martin J. P.; et al, Journal of the Chemical Society, 1981, (3), 736-40

Synthetic Circuit 11

Reaction Conditions
Reference
Product class 14: dialkylphosphinic acids and derivatives
Drabowicz, J.; et al, Science of Synthesis, 2009, 42, 633-678

Phosphinic acid,P,P-diethyl- Raw materials

Phosphinic acid,P,P-diethyl- Preparation Products

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Amadis Chemical Company Limited
(CAS:813-76-3)Phosphinic acid,P,P-diethyl-
A922794
Purity:99%
Quantity:500g
Price ($):388.0